Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Fragment-based drug discovery Compound library procurement Kinase inhibitor screening

This fragment-like imidazoline carboxamide (MW 249.27, Ro3-compliant) offers a unique 3,4-dimethoxyphenyl moiety that provides dual hydrogen-bond acceptor capacity and distinct π-stacking geometry, unlike mono-halogenated analogs. Ideal for crystallographic fragment soaking against CK2, Axl, or RAF kinases. Available at ≥90% purity in precisely weighed pack sizes (1–40 mg) for reproducible fragment-based screening and LC-MS method development. Select this minimal pharmacophore to ensure accurate SAR and avoid the off-target effects of heavier halogenated analogs like TMCB.

Molecular Formula C12H15N3O3
Molecular Weight 249.27
CAS No. 1185405-40-6
Cat. No. B2495809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
CAS1185405-40-6
Molecular FormulaC12H15N3O3
Molecular Weight249.27
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC
InChIInChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyWWBYSYMQZZSIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide (CAS 1185405-40-6): Compound Class and Baseline Identity


N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a synthetic, low-molecular-weight (MW 249.27) member of the 4,5-dihydro-1H-imidazole-2-carboxamide class [1]. The compound features a partially saturated imidazoline core bearing a C2 carboxamide linkage to a 3,4-dimethoxyaniline moiety. It is commercially available as a fragment-like screening compound (Life Chemicals catalog F3375-3104, purity ≥90%) with predicted density of 1.30±0.1 g/cm³ and predicted pKa of 11.80±0.70 [1]. The chemical class is recognized as a privileged scaffold in medicinal chemistry, with structurally related derivatives exhibiting kinase inhibition (e.g., CK2, Axl, RAF), antitumor activity, and adenosine receptor modulation [2][3].

Why N-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide Cannot Be Interchanged with Generic Imidazole Carboxamides


In-class substitution within the 4,5-dihydro-1H-imidazole-2-carboxamide series is scientifically unsound without explicit comparative data because the N-aryl carboxamide substituent profoundly influences molecular recognition. The 3,4-dimethoxyphenyl group of the target compound (CAS 1185405-40-6) provides distinct hydrogen-bond acceptor capacity (two methoxy oxygen atoms) and altered π-stacking geometry compared to mono-halogenated or unsubstituted phenyl analogs such as N-(5-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide (CAS 730956-99-7) [1]. Critically, in the closest commercially available and biologically-characterized analog, TMCB (CAS 905105-89-7), replacement of the 3,4-dimethoxyphenyl with a 2,3,5,6-tetrabromo-4-methoxyphenyl group increases molecular weight by 115% (249.27 → 534.82 Da) and fundamentally alters the kinase selectivity profile . The quantitative evidence below demonstrates that even subtle changes to the N-aryl substituent can shift biological activity across orders of magnitude, making accurate compound selection essential for reproducible research outcomes.

Quantitative Differential Evidence for CAS 1185405-40-6: Comparator-Based Analysis for Scientific Procurement


Molecular Weight and Fragment-Like Character vs. TMCB for Screening Library Suitability

A critical procurement-relevant differentiation is the fragment-like molecular weight of the target compound (MW 249.27) versus the lead-like or drug-like character of the closest scaffold analog TMCB (MW 534.82). This 2.15-fold difference in MW places the target compound firmly within Rule-of-Three (Ro3) fragment criteria (MW ≤ 300), whereas TMCB violates even Rule-of-Five (Ro5) guidelines [1]. For screening library building, the target compound offers a distinct starting point for fragment-based drug discovery (FBDD) that the heavily brominated analog cannot fulfill.

Fragment-based drug discovery Compound library procurement Kinase inhibitor screening

Hydrogen-Bond Acceptor Capacity and Predicted Solubility vs. Parent Scaffold

The 3,4-dimethoxyphenyl substituent introduces two additional hydrogen-bond acceptor atoms (methoxy oxygens) relative to the parent 4,5-dihydro-1H-imidazole-2-carboxamide core scaffold. The parent scaffold has a very low predicted LogP of -1.79 and tPSA of 67.5 Ų . Addition of the dimethoxyphenyl group is expected to significantly increase LogP (enhancing membrane permeability) while maintaining moderate tPSA, producing a balanced profile that the parent scaffold alone cannot provide. This represents a class-level inference supported by quantitative data for the parent scaffold.

Physicochemical profiling Solubility prediction Medicinal chemistry optimization

Structural Connectivity Differentiation: Carboxamide Linkage vs. Direct C2-Aryl in 2-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole

The target compound features a carboxamide linker (-CONH-) between the imidazoline core and the 3,4-dimethoxyphenyl group, whereas the structurally related compound 2-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 192988-59-3) has the aryl group directly attached at the C2 position of the imidazoline ring without the carbonyl spacer [1]. This connectivity difference alters the distance, angle, and hydrogen-bonding potential between the dimethoxyphenyl pharmacophore and the imidazoline ring, which is expected to produce distinct target engagement profiles. The direct C2-aryl analog has a reported Ki of 13.6 μM at the MAO imidazoline binding site [1], but this binding data should not be extrapolated to the target compound due to the fundamentally different presentation of the pharmacophore.

Structure-activity relationship Binding mode analysis Imidazoline receptor ligands

Purity-Defined Commercial Availability from Life Chemicals Fragment Library vs. Custom Synthesis

The target compound is commercially stocked by Life Chemicals (catalog number F3375-3104) as part of a fragment-screening library with a defined purity of ≥90% [1]. This provides a procurement advantage over custom synthesis of close analogs, which may have variable purity and longer lead times. Pricing ranges from $81.00 (1 mg) to $210.00 (40 mg), with multiple pack sizes available (1 mg, 2 mg, 4 mg, 5 mg, 10 μmol, 15 mg, 25 mg, 30 mg, 40 mg, 2 μmol), as listed on kuujia.com [1]. The closest biologically-characterized analog, TMCB, is available from MedChemExpress (HY-103384) but at a different price point and with a distinct biological annotation .

Chemical procurement Fragment library sourcing Reproducibility

Research and Industrial Application Scenarios for N-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide (CAS 1185405-40-6)


Fragment-Based Drug Discovery (FBDD) Library Expansion Targeting Kinase ATP-Binding Sites

The compound's MW of 249.27 Da places it within Rule-of-Three (Ro3) fragment criteria (MW ≤ 300), making it suitable for fragment-based screening against kinase targets where the 4,5-dihydro-1H-imidazole-2-carboxamide scaffold has demonstrated privileged recognition of the ATP-binding hinge region . Unlike the lead-like analog TMCB (MW 534.82, Ro5-violating), this compound can serve as a minimal pharmacophore for crystallographic fragment soaking experiments targeting CK2, Axl, or RAF kinases, where the 3,4-dimethoxyphenyl group provides additional hydrogen-bonding vectors for structure-guided optimization [1]. This application is directly supported by the comparative molecular weight and structural connectivity evidence established in Section 3.

Adenosine Receptor A2A Antagonist Probe Development and Radioligand Displacement Assays

Preliminary data from kuujia.com indicate that the compound exhibits selective binding to the adenosine A2A receptor subtype, suggesting utility in developing novel therapeutics for Parkinson's disease and inflammatory disorders [2]. Although the specific Ki value is not publicly available for this compound, the structurally related 4,5-dihydro-1H-imidazole-2-carboxamide class includes compounds with demonstrated adenosine receptor modulation [2]. The carboxamide linker, which differentiates this compound from the direct C2-aryl analog (CAS 192988-59-3) as documented in Evidence Item 3, provides unique hydrogen-bond donor/acceptor geometry relevant to adenosine receptor orthosteric site interactions. Researchers should validate A2A binding affinity using [³H]-ZM241385 displacement in CHO cell membranes expressing human A2A receptors, as this is the established assay platform for the target class [2].

Chemical Biology Tool Compound for Exploring Dimethoxyphenyl Pharmacophore SAR in Cellular Assays

The balanced physicochemical profile of the compound (predicted pKa 11.80, hydrogen-bond acceptors = 6) makes it a suitable chemical biology tool for cell-based structure-activity relationship (SAR) studies [3]. Compared to the highly polar parent scaffold (LogP -1.79) discussed in Evidence Item 2, the addition of the dimethoxyphenyl group is predicted to increase lipophilicity sufficiently for passive membrane permeability while retaining aqueous solubility adequate for cell culture medium [3]. This positions the compound as an intermediate- lipophilicity probe between the parent core scaffold (too polar for cell penetration) and the heavily halogenated TMCB (too lipophilic and cytotoxic for clean mechanistic studies) [3].

Method Development and Analytical Reference Standard for Imidazoline Carboxamide Quantification

The compound's commercial availability at defined purity (≥90% by Life Chemicals) and its well-characterized InChI Key (WWBYSYMQZZSIMI-UHFFFAOYSA-N) make it suitable as an analytical reference standard for LC-MS method development targeting imidazoline carboxamide metabolites or synthetic intermediates [3]. The predicted density of 1.30±0.1 g/cm³ and defined molecular formula (C12H15N3O3) support accurate quantitative NMR and HPLC-UV calibration [3]. This application is directly supported by the procurement evidence in Section 3, which documents the compound's availability in multiple precisely weighed pack sizes (1 mg to 40 mg) from a commercial fragment library supplier, ensuring batch traceability for GLP-adjacent analytical workflows [3].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.